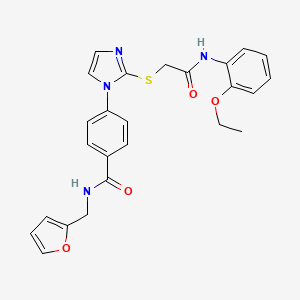

4-(2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4S/c1-2-32-22-8-4-3-7-21(22)28-23(30)17-34-25-26-13-14-29(25)19-11-9-18(10-12-19)24(31)27-16-20-6-5-15-33-20/h3-15H,2,16-17H2,1H3,(H,27,31)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCODZKLFFIRKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Imidazole ring : Known for its role in various biological processes, including enzyme catalysis and receptor binding.

- Furan moiety : Often associated with anti-inflammatory and antimicrobial properties.

- Thioether linkage : May enhance lipophilicity and cellular permeability.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as:

- Enzymes : Potential inhibition or modulation of enzyme activity, affecting metabolic pathways.

- Receptors : Binding to various receptors may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:

- Cytotoxicity Assays : The compound's analogs have shown IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating potent cytotoxic effects ( ).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 1 | U251 (glioblastoma) | 15 |

| Analog 2 | WM793 (melanoma) | 20 |

| Subject Compound | Various | TBD |

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of related imidazole derivatives. The compound may exhibit:

- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, indicating effectiveness in inhibiting bacterial growth ( ).

Enzyme Interaction Studies

The compound has been utilized as a probe to study enzyme interactions. Preliminary findings suggest that it can modulate enzyme activities involved in critical cellular processes, potentially leading to therapeutic applications in diseases characterized by dysregulated enzyme functions ( ).

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of similar compounds on cancer cell lines, revealing significant growth inhibition correlated with structural modifications around the imidazole ring ( ).

- Antimicrobial Efficacy Evaluation : Another investigation focused on the antibacterial properties of imidazole derivatives demonstrated that modifications to the benzamide structure enhanced antimicrobial activity against resistant strains ( ).

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following:

- Molecular Formula : C24H24N6O3S

- Molecular Weight : 476.5 g/mol

- IUPAC Name : 4-(2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The mechanism of action is primarily attributed to:

- Inhibition of Key Enzymes : The compound exhibits significant inhibition of enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells.

Table 1: Anticancer Activity Summary

| Compound | IC50 (μM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 1.95 - 4.24 | Thymidylate Synthase | |

| Compound B | 7.26 | Pemetrexed |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens, including:

- Bacteria : Effective against Escherichia coli and Staphylococcus aureus, indicating a broad-spectrum antimicrobial profile.

Table 2: Antimicrobial Activity Summary

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor, affecting various biochemical pathways:

- Mechanisms of Action :

- Inhibition of nucleic acid synthesis enzymes.

- Disruption of the cell cycle in cancer cells leading to apoptosis.

Computational studies suggest that the compound has a strong binding affinity for target proteins involved in cancer proliferation pathways.

Study on Anticancer Efficacy

A significant study published in Molecules evaluated derivatives of imidazole-based compounds against various cancer cell lines. The results indicated that structural modifications enhance their inhibitory effects on cancer cell proliferation, supporting the potential use of this compound in targeted cancer therapies.

Study on Antimicrobial Properties

Another research article focused on the antimicrobial efficacy of related compounds against clinical isolates. The findings suggested that these compounds could serve as leads for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Comparison with Similar Compounds

Core Structural Features

Compound A shares key motifs with several imidazole- and benzamide-containing derivatives:

Key Observations :

- Thioether vs. Alkoxy Linkers : The thioether in Compound A and Compound 9 enhances stability compared to alkoxy linkers (e.g., in 2g ), as sulfur’s lower electronegativity reduces oxidative susceptibility .

- Aromatic Substituents: The ethoxyphenyl group in Compound A provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in Compound 9.

Comparison :

- Base/Catalyst : Compound 9 employs K2CO3, whereas 2g uses triethylamine, reflecting differences in substrate reactivity.

- Purification : Column chromatography (DCM/MeOH) is common for benzamide derivatives (e.g., 2g , Compound A ), while triazoles () often require recrystallization .

Spectroscopic and Physicochemical Properties

IR and NMR Signatures

Key Notes:

Physicochemical Properties

- Lipophilicity : The furan-2-ylmethyl group in Compound A likely reduces logP compared to phenyl analogs (e.g., Compound 9 ), enhancing aqueous solubility.

- Metabolic Stability : The thioether in Compound A and 9 may resist hepatic degradation better than ester or ether linkages .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of this benzamide derivative requires multi-step organic reactions, typically involving:

- Step 1 : Formation of the imidazole-thioether core via nucleophilic substitution (e.g., coupling a thiol-containing imidazole with a halogenated acetamide intermediate) .

- Step 2 : Introduction of the furan-2-ylmethyl group via amide bond formation, often using carbodiimide coupling agents like EDC/HOBt under inert atmospheres .

- Critical Parameters : Temperature (60–100°C), solvent polarity (DMF or acetonitrile for solubility), and reaction time (4–12 hours) to maximize yields (~60–75%) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) .

Q. What analytical techniques are recommended for structural validation and purity assessment?

- NMR Spectroscopy : Use H and C NMR to confirm the presence of key groups (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, imidazole carbons at δ 120–140 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve >95% purity; mobile phase: acetonitrile/water (70:30) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z ~535) .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

- In Silico Docking : Use AutoDock Vina to predict binding affinity to targets like kinases or GPCRs, leveraging the imidazole and benzamide moieties for hydrogen bonding .

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC determination) or antimicrobial panels (MIC against S. aureus or E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses, particularly for the imidazole-thioether intermediate?

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions during thioether formation .

- Catalyst Screening : Test Pd/C or CuI for coupling steps; evidence shows CuI improves thiol-alkyne click reactions (yield increase from 60% to 85%) .

- Real-Time Monitoring : Use FT-IR to track disulfide byproduct formation (S-S stretch at ~500 cm) and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .

- Proteomic Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) against off-target receptors .

- Metabolite Analysis : LC-MS/MS to identify hydrolyzed metabolites (e.g., cleavage of the furanmethyl group) that may reduce efficacy .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the ethoxyphenyl and furanmethyl substituents?

- Analog Synthesis : Replace the ethoxy group with methoxy or trifluoromethoxy to evaluate electronic effects on receptor binding .

- Bioisosteric Replacement : Substitute the furanmethyl group with thiophene or pyridine derivatives to enhance metabolic stability .

- 3D-QSAR Models : CoMFA/CoMSIA analysis to correlate substituent bulk/hydrophobicity with IC trends .

Q. How can researchers address the compound’s stability under physiological conditions?

- pH Stability Tests : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours; monitor degradation via HPLC .

- Light Sensitivity : Store solutions in amber vials if UV-Vis shows absorbance >300 nm (common for benzamide derivatives) .

- Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .

Q. What methodologies are suitable for evaluating selectivity against structurally related off-target proteins?

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 μM compound concentration; measure inhibition via ADP-Glo assays .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.